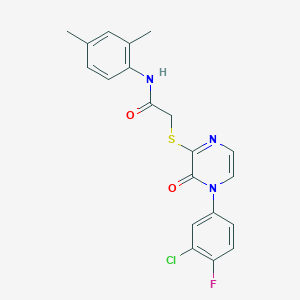

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

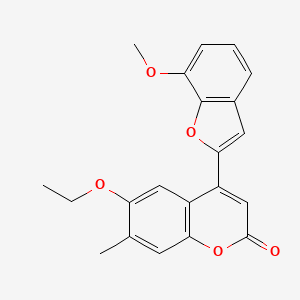

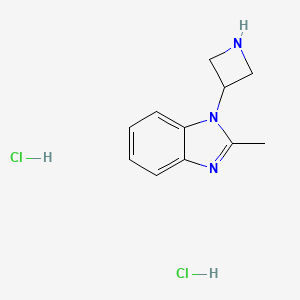

“2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves several steps . The yield of the synthesized compound was 60%, with a melting point of 200–202 °C . The compound was characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Synthesis and Characterization

Synthesis on Solid Phase : 2-Amino-5-carboxamide thiazole derivatives, including those structurally related to 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide, are synthesized on a solid phase, starting with reductive amination. This method involves dehydrative cyclization of thiourea intermediate resin and has potential for reasonable oral bioavailability drug properties (Kim et al., 2019).

Novel Derivatives Synthesis : Novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which include structures similar to this compound, have been synthesized and characterized. These derivatives are notable for their in vitro cytotoxic activity against specific cancer cells (Hassan et al., 2014).

Efficient Synthesis for Anti-Cancer Application : A new method for synthesizing 2-aminothiazole-5-carbamides, closely related to this compound, has been developed, with applications in the efficient synthesis of the anti-cancer drug dasatinib (Chen et al., 2009).

Anticancer and Antimicrobial Activity

Anticancer Activity : Thiazole-5-carboxamide derivatives, structurally similar to this compound, have shown promising anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Cai et al., 2016).

Antibacterial and Antifungal Activities : Biologically active derivatives, including structures akin to this compound, have shown antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Vasu et al., 2005).

Synthetic Applications and Biological Screening

Synthesis of Novel Compounds : The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from compounds structurally related to this compound has led to the discovery of new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Biological Screening : A wide range of biological activities, including antimicrobial and antitubercular, have been reported for azomethines and 4-thiazolidinones derived from compounds similar to this compound. These findings highlight the diverse potential applications of these compounds in the medical field (Hirpara et al., 2003).

Mechanism of Action

- Thiazoles, in general, have been found in various biologically active molecules. For instance, sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings .

- Considering its thiazole structure, it may participate in electrophilic or nucleophilic substitutions at specific positions (e.g., C-5 and C-2 atoms) within the ring .

- Thiazoles are known to play roles in energy metabolism (e.g., Vitamin B1 or thiamine contains a thiazole ring) and neurotransmitter synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Properties

IUPAC Name |

2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-3-4-10(17-2)8(5-7)14-12-15-9(6-18-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOLHNJKXFMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)